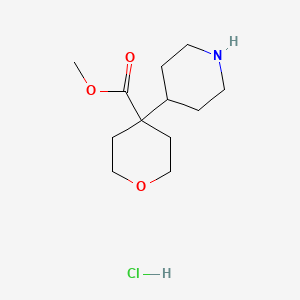
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225144-24-9 . It has a molecular weight of 263.76 and its IUPAC name is methyl 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.76 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Molecular Structure and Characterization
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride's structural characteristics have been elucidated through various analytical techniques. The compound's crystal and molecular structure were determined using single crystal X-ray diffraction, showcasing its orthorhombic space group and detailing the hydrogen bond interactions within its crystal lattice. These findings provide foundational knowledge for understanding the compound's chemical behavior and potential applications in research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Bioactivity
Research into the synthesis and bioactivity of related compounds provides insights into the potential applications of this compound in medicinal chemistry. For instance, novel compounds synthesized from related structures have shown broad inhibitory activities toward fungi, indicating the potential for antimicrobial applications (Xue Si-jia, 2011).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives have been studied, suggesting applications for this compound in materials science. These derivatives have demonstrated potential in protecting metals from corrosion, offering insights into the compound's utility in developing corrosion inhibitors for industrial applications (Kaya et al., 2016).
Molecular Complex Formation
The compound's ability to form molecular complexes, as demonstrated with CO2 and H2O through hydrogen bonding, highlights its potential in environmental and green chemistry applications. This reversible complex formation could be explored further for carbon capture technologies and understanding atmospheric chemical processes (Jiang & Novák, 2003).
Chemical Synthesis and Catalysis
Research into the synthesis of related piperidine derivatives underlines the utility of this compound in organic synthesis and catalysis. Studies on enantioselective processes for the preparation of receptor inhibitors demonstrate the compound's relevance in the synthesis of pharmaceuticals and fine chemicals, offering pathways to novel drug development and synthetic methodologies (Cann et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to potential hazards such as skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJKNVFVCRNPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
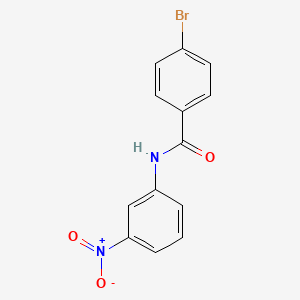
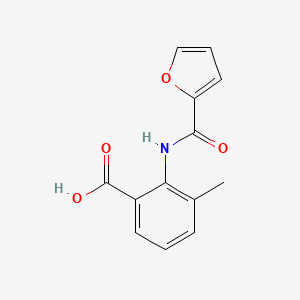
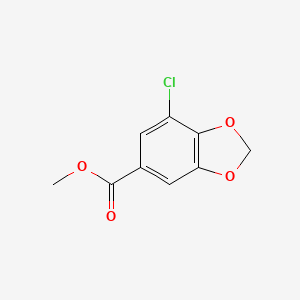
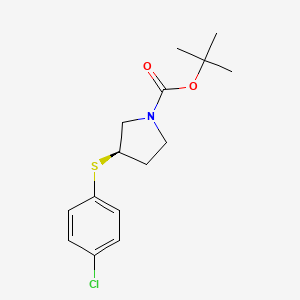
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
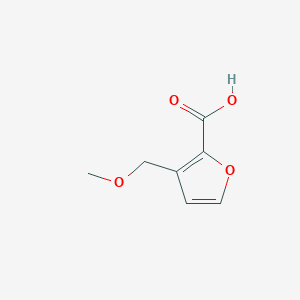
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
